molecular formula C8H11BrN2O2 B2403261 (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid CAS No. 1782680-01-6

(4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid

Cat. No.: B2403261
CAS No.: 1782680-01-6
M. Wt: 247.092
InChI Key: MXQRWHTXKXPHDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromine atom and a propan-2-yl group attached to the pyrazole ring, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Bromination: The bromination of the pyrazole ring is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent.

    Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced via alkylation using an alkyl halide in the presence of a base.

    Acetic Acid Moiety Addition:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

(4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-3-propan-2-ylpyrazol-1-yl)acetic acid
  • 2-(4-Methyl-3-propan-2-ylpyrazol-1-yl)acetic acid
  • 2-(4-Fluoro-3-propan-2-ylpyrazol-1-yl)acetic acid

Uniqueness

(4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions with biological targets, making this compound a valuable candidate for further research and development.

Properties

IUPAC Name

2-(4-bromo-3-propan-2-ylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-5(2)8-6(9)3-11(10-8)4-7(12)13/h3,5H,4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQRWHTXKXPHDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C=C1Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.